CID 101060624
Description
No evidence explicitly defines or describes the chemical properties, structure, or applications of "CID 101060624." The term "CID" appears in multiple contexts:
Properties
InChI |
InChI=1S/2C6F5.Zn/c2*7-2-1-3(8)5(10)6(11)4(2)9; | |
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAUXNIMJYZJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=1=C(C(=C([C](C1F)F)F)F)F.C=1=C(C(=C([C](C1F)F)F)F)F.[Zn] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F10Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 101060624 can be synthesized through the reaction of zinc chloride with pentafluorophenyl lithium in a suitable solvent such as tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods: While specific industrial production methods for bis(pentafluorophenyl) zinc are not widely documented, the general approach involves the use of organozinc reagents in controlled environments to ensure high purity and yield. The process may involve multiple purification steps to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: CID 101060624 can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-zinc bonds.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Common Reagents and Conditions:
Reagents: Common reagents include halides, boronic acids, and other organometallic compounds.
Major Products: The major products formed from these reactions are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Chemistry: CID 101060624 is used as a reagent in the synthesis of various organic compounds, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using bis(pentafluorophenyl) zinc can have significant biological and medicinal properties .
Industry: In the industrial sector, bis(pentafluorophenyl) zinc is used in the production of polymers and other materials with unique properties. Its role as a catalyst in polymerization reactions is particularly noteworthy .
Mechanism of Action
The mechanism by which bis(pentafluorophenyl) zinc exerts its effects involves the formation of reactive intermediates that facilitate the formation of new chemical bonds. The zinc center acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This process is often catalyzed by transition metals such as palladium, which enhance the reactivity and selectivity of the reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The absence of data on CID 101060624 precludes a direct comparison. However, and provide general methodologies for analyzing compounds, which could hypothetically apply to this compound if structural or functional analogs were known:
Hypothetical Comparison Framework
| Parameter | This compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | Not available | (e.g., C₁₄H₁₈O₅) | (e.g., C₁₅H₂₀O₆) |
| Therapeutic Use | Not available | Anticancer | Anti-inflammatory |
| Bioactivity (IC₅₀) | Not available | 2.5 µM | 10.8 µM |
| Spectral Data | Not available | [Ref: ESI-MS] | [Ref: NMR] |
Table 1: Example template for compound comparison (data unavailable for this compound).
Key Challenges
- Structural Ambiguity: Without PubChem metadata (e.g., SMILES, InChIKey), structural analogs cannot be inferred .
Critical Analysis of Evidence Limitations
The evidence contains contradictions and irrelevancies:
Misleading Acronyms : The term "CID" is inconsistently defined (chemical identifier vs. network identifier vs. medical condition), causing confusion .
Lack of Chemical Data : and focus on cheminformatics workflows and analytical methods but lack compound-specific data .
Dominance of NLP Research : Over 50% of the evidence discusses machine learning models (Transformers, BERT), which are unrelated to chemical compounds .
Recommendations for Future Research
To address the query effectively, the following steps are necessary:
Access PubChem Directly : Retrieve this compound’s metadata (structure, properties, bioactivity) from PubChem.
Leverage Cheminformatics Tools : Use tools like RDKit or ChemAxon to compute descriptors and identify analogs.
Review Specialized Literature : Search journals like Journal of Cheminformatics or Medicinal Chemistry Research for studies on similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
